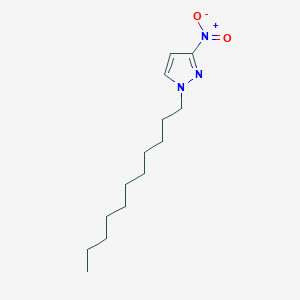

3-Nitro-1-undecyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-undecylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14(15-16)17(18)19/h11,13H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYMSIUDPQPDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Nitro 1 Undecyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Nitro-1-undecyl-1H-pyrazole, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to provide a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the undecyl chain.

Pyrazole Ring Protons: The pyrazole ring has two protons, H-4 and H-5. The electron-withdrawing nature of the nitro group at the C-3 position significantly deshields the adjacent H-4 proton, causing it to resonate at a lower field (higher ppm value) compared to the H-5 proton. The H-4 proton would likely appear as a doublet, coupled to the H-5 proton. The H-5 proton would also appear as a doublet due to coupling with the H-4 proton.

Undecyl Chain Protons: The undecyl chain protons would exhibit characteristic chemical shifts and multiplicities. The methylene (B1212753) group attached directly to the pyrazole nitrogen (N-1) would be the most deshielded of the alkyl protons and is expected to appear as a triplet. The subsequent methylene groups along the chain would resonate at progressively higher fields (lower ppm values), with the terminal methyl group appearing as a triplet at the highest field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (pyrazole) | 7.8 - 8.2 | Doublet | 2.0 - 3.0 |

| H-4 (pyrazole) | 7.0 - 7.4 | Doublet | 2.0 - 3.0 |

| N-CH₂- (undecyl) | 4.2 - 4.5 | Triplet | 7.0 - 8.0 |

| -(CH₂)₉- (undecyl) | 1.2 - 1.9 | Multiplet | - |

The proton-decoupled ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) would have distinct chemical shifts. The carbon atom bearing the nitro group (C-3) is expected to be significantly deshielded and appear at a low field. The C-5 carbon, being adjacent to two nitrogen atoms, would also be deshielded. The C-4 carbon would likely resonate at a higher field compared to C-3 and C-5.

Undecyl Chain Carbons: The eleven carbon atoms of the undecyl chain would show characteristic signals in the aliphatic region of the spectrum. The carbon of the methylene group attached to the pyrazole nitrogen (N-CH₂) would be the most deshielded among the alkyl carbons. The other methylene carbons would appear in a cluster, with the terminal methyl carbon resonating at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | 155 - 160 |

| C-5 (pyrazole) | 130 - 135 |

| C-4 (pyrazole) | 108 - 112 |

| N-CH₂- (undecyl) | 50 - 55 |

| -(CH₂)₉- (undecyl) | 22 - 32 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between H-4 and H-5 of the pyrazole ring, and correlations between adjacent methylene groups and the terminal methyl group of the undecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C-4 and C-5 based on the previously assigned H-4 and H-5 signals. It would also confirm the assignments of the carbons in the undecyl chain by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the pyrazole ring and the undecyl chain. A key correlation would be observed between the protons of the N-CH₂ group of the undecyl chain and the C-5 and potentially C-4 carbons of the pyrazole ring, confirming the attachment of the undecyl group to the N-1 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, which can be compared to the expected molecular formula of C₁₄H₂₅N₃O₂.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion of this compound would undergo fragmentation, producing a series of characteristic fragment ions. The fragmentation pattern is influenced by the presence of the nitro-substituted pyrazole ring and the long alkyl chain.

Key expected fragmentation pathways include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the undecyl chain: The long alkyl chain can undergo fragmentation at various points, leading to a series of ions separated by 14 Da (CH₂). A prominent fragmentation would be the loss of a C₁₀H₂₁ radical, resulting in an ion corresponding to the N-methylpyrazole moiety.

α-Cleavage: Cleavage of the bond beta to the pyrazole nitrogen is also a likely fragmentation pathway for N-alkyl heterocycles.

Rearrangement reactions: McLafferty-type rearrangements involving the undecyl chain could also occur.

A detailed analysis of these fragment ions would provide valuable information to confirm the structure of this compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-nitropyrazole |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for this compound was found.

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound was found.

X-ray Crystallography for Solid-State Structure

No experimental X-ray crystallography data for this compound was found.

Theoretical and Computational Chemistry Studies of 3 Nitro 1 Undecyl 1h Pyrazole

Quantum Chemical Calculations

No published data are available.

Density Functional Theory (DFT) for Electronic Structure

No published data are available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

No published data are available.

Electrostatic Potential (MEP) Surface Mapping

No published data are available.

Reactivity Indices and Fukui Functions

No published data are available.

Molecular Dynamics Simulations for Conformational Landscapes

No published data are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

No published data are available.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational Analysis of Molecular Interactions

There is no available literature on the computational analysis of molecular interactions involving 3-Nitro-1-undecyl-1H-pyrazole. This includes studies such as molecular docking with protein targets, analysis of non-covalent interactions, or molecular dynamics simulations to understand its behavior in different chemical environments.

While general principles of computational chemistry could be used to hypothetically model this compound, any such discussion would be speculative and would not constitute a report of actual research findings as requested. The strict adherence to scientifically accurate, published data on this compound prevents the generation of content for the requested sections.

Academic Research Applications of 3 Nitro 1 Undecyl 1h Pyrazole Derivatives

Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a fundamental component in a wide array of pharmacologically active compounds. aip.org Researchers have extensively modified the pyrazole ring to explore and optimize various therapeutic effects. orientjchem.org

Antimicrobial Investigations (e.g., Antibacterial, Antifungal)

Pyrazole derivatives are a well-established class of compounds investigated for their antimicrobial properties. nih.gov The introduction of a nitro group can enhance this activity, as nitroaromatic compounds are known to act as prodrugs that, upon reduction within microbial cells, produce toxic radical species that damage cellular components like DNA. encyclopedia.pub

Research has demonstrated that various substituted pyrazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain pyrazole-containing compounds have shown potent activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Studies on 4-functionalized pyrazole derivatives bearing a 5-(4-nitrophenyl)furyl substituent have shown pronounced effects against S. aureus and E. coli, as well as fungi of the genus Candida. biointerfaceresearch.com Similarly, pyrazoline-1-thiocarboxamides and isonicotinoyl pyrazolines have demonstrated a moderate to potent degree of antimicrobial activity. nih.gov

| Derivative Class | Target Organism | Activity (MIC/MBC) | Reference |

| Pyrazole-thiazole hybrids | MRSA | <0.2 µM (MBC) | nih.gov |

| N-(trifluoromethylphenyl) pyrazoles | MRSA | 0.78 µg/mL (MIC) | nih.gov |

| 5-(4-nitrophenyl)furyl pyrazoles | S. aureus ATCC 25923 | - | biointerfaceresearch.com |

| 5-(4-nitrophenyl)furyl pyrazoles | E. coli ATCC 25922 | - | biointerfaceresearch.com |

| 5-(4-nitrophenyl)furyl pyrazoles | C. albicans ATCC 885-653 | - | biointerfaceresearch.com |

Antiparasitic Research (e.g., Trypanocidal Activity)

Nitroaromatic compounds are cornerstone treatments for diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei). nih.gov The efficacy of these drugs relies on the presence of a parasite-specific type I nitroreductase (NTR) enzyme. nih.gov This enzyme is absent in mammalian cells, providing a basis for selective toxicity. The NTR enzyme reduces the nitro group of the drug, leading to the formation of toxic metabolites that are lethal to the parasite. nih.gov

While direct studies on 3-Nitro-1-undecyl-1H-pyrazole are scarce, research on other nitroheterocycles like nitroimidazoles and nitroisoxazoles provides a strong rationale for the potential trypanocidal activity of nitropyrazole derivatives. beilstein-journals.orgresearchgate.netnih.gov Studies have shown that nitroimidazole derivatives are potent inhibitors of T. cruzi growth. researchgate.net The presence of the nitro group is considered critical for this trypanocidal activity. nih.gov Therefore, it is hypothesized that nitropyrazole derivatives could serve as substrates for parasite NTR, leading to effective antiparasitic action.

Enzyme Inhibition and Modulation Studies

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, a mechanism that underpins many of their therapeutic effects. researchgate.net The structural versatility of the pyrazole scaffold allows it to be tailored to fit the active sites of diverse enzymes.

One of the most well-known applications is the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects. ijpsjournal.com Beyond this, pyrazole derivatives have been investigated as inhibitors of other enzymes, including:

Tyrosinase: Certain 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have shown significant tyrosinase inhibitory activity, which is relevant for treating skin hyperpigmentation disorders. researchgate.net Nitrophenylpiperazine derivatives have also been synthesized and evaluated as tyrosinase inhibitors. nih.gov

α-Amylase: A pyrazole derivative synthesized from a chalcone (B49325) and (4-nitrophenyl) hydrazine (B178648) demonstrated the most significant inhibitory efficacy (50%) against α-amylase purified from pancreatic cancer patients. ajchem-a.com

Lipoxygenase (LOX): Pyrazole derivatives can target 5-LOX, reducing the production of pro-inflammatory leukotrienes. ijpsjournal.com

Kinases: Various kinases, which are crucial in cell signaling and proliferation, have been targeted by pyrazole derivatives in anticancer research. This includes cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.govsrrjournals.com

| Derivative Class | Target Enzyme | Activity (IC50) | Reference |

| Pyrazole Carbothioamide | Tyrosinase | 0.259 ± 0.005 mg/mL | researchgate.net |

| Pyrazole-linked Indole | CDK2 | 0.074 µM | nih.gov |

| Pyrazole Derivative | EGFR | 0.97 µM | srrjournals.com |

| Celecoxib (a pyrazole) | COX-2 | 0.04 µM (Ki) | ijpsjournal.com |

| Nitrophenylpiperazine | Tyrosinase | 72.55 µM | nih.gov |

Investigation of Anti-inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives are among their most researched biological activities. mdpi.com The primary mechanism for many of these compounds, including the well-known drug celecoxib, is the selective inhibition of the COX-2 enzyme, which reduces the production of inflammatory prostaglandins. ijpsjournal.com

However, research has uncovered that the anti-inflammatory actions of pyrazole derivatives are not limited to COX inhibition. They can modulate multiple signaling pathways involved in inflammation:

NF-κB Inhibition: Some pyrazole derivatives have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. nih.gov

Cytokine Modulation: By inhibiting pathways like NF-κB, pyrazole compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ijpsjournal.com

MAPK Pathway: Certain anti-inflammatory compounds based on pyrazolo[1,5-a]quinazoline scaffolds have been found to target mitogen-activated protein kinases (MAPKs), such as JNK, which are involved in inflammatory responses. mdpi.com

Anticancer and Antitumor Research (cellular level studies)

The pyrazole scaffold is a privileged structure in the design of anticancer agents due to its ability to interact with numerous biological targets involved in cancer progression. nih.govsrrjournals.com The introduction of a nitro group, as seen in 3-nitropyrazolo[5,1-c] royal-chem.comijpsjournal.comnih.govbenzotriazine derivatives, has been shown to yield compounds with potent cytotoxic activity against various human cancer cell lines. nih.gov

These derivatives exert their anticancer effects through several mechanisms at the cellular level:

Cell Cycle Arrest: Studies have shown that nitropyrazole derivatives can perturb the cell cycle. For example, some compounds cause a slight accumulation of cells in the G0/G1 phase, while others can induce a marked accumulation in the S phase, suggesting an inhibition of DNA synthesis. nih.gov Other pyrazole derivatives have been found to arrest the cell cycle at the G2/M phase. nih.gov

Induction of Apoptosis: Many pyrazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. srrjournals.com

Enzyme Inhibition: As mentioned previously, pyrazole derivatives can inhibit kinases like CDKs and EGFR, which are often dysregulated in cancer and are critical for cell proliferation and survival. nih.govsrrjournals.com

| Derivative Class | Cell Line | Activity (IC50) | Reference |

| Pyrazole-linked Indole | HCT116 (Colon) | < 23.7 µM | nih.gov |

| Pyrazole-linked Indole | MCF7 (Breast) | < 23.7 µM | nih.gov |

| Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 µM | nih.gov |

| Pyrazole-ring isolongifolanone | MCF7 (Breast) | 5.21 µM | nih.gov |

| 3-Nitropyrazolo[5,1-c] royal-chem.comijpsjournal.comnih.govbenzotriazines | HT29, HCT-8, MCF7, A549 | Micromolar range | nih.gov |

Agrochemical Research

Beyond pharmaceuticals, pyrazole derivatives have significant applications in the agrochemical industry as pesticides and herbicides. royal-chem.comaip.orgresearchgate.net Their effectiveness in controlling pests and unwanted plant growth has led to the development of several commercial products.

In herbicidal applications, a key target for pyrazole derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Inhibition of HPPD disrupts pigment biosynthesis in susceptible plants, leading to a characteristic bleaching effect and eventual death. acs.org Recent studies have focused on designing novel pyrazole derivatives containing a benzoyl scaffold as potent HPPD inhibitors, demonstrating excellent pre- and post-emergence herbicidal activities with improved crop safety for staples like maize, cotton, and wheat. acs.org

Nitropyrazole derivatives have also been noted for their potential herbicidal activity, alongside fungicidal and insecticidal properties, making this class of compounds a versatile tool for crop protection. royal-chem.comgoogle.com

Fungicidal Potential Studies

The pyrazole ring is a core component in a number of commercial fungicides, and extensive research has been conducted on the antifungal properties of its derivatives. nih.gov Studies indicate that substitutions on the pyrazole ring significantly influence the fungicidal efficacy. researchgate.net For instance, a series of novel substituted pyrazole derivatives were synthesized and tested against various plant pathogenic fungi, with many exhibiting considerable antifungal activities. nih.gov

In one study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and evaluated. Several of these compounds displayed moderate to good inhibition against fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Specifically, compounds 6a , 6b , and 6c in that study showed over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. mdpi.com Another study on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety also demonstrated significant fungicidal activity against pathogens such as Valsa mali and Gaeumannomyces graminis var. tritici. scispace.com Certain coumarino-pyrazoline derivatives were found to be highly active against fungi like Pyricularia oryzae and Sphaerotheca fuliginea, with some compounds showing over 90% inhibition. worldwidejournals.com

These findings suggest that the this compound scaffold could serve as a basis for developing new fungicidal agents, with the undecyl chain potentially enhancing cell membrane penetration.

| Fungus Species | Compound Type | Activity/Observation | Reference |

|---|---|---|---|

| Botrytis cinerea | Pyrazole derivative with p-trifluoromethylphenyl | EC50 value of 2.432 µg/mL | nih.gov |

| Rhizoctonia solani | Pyrazole derivative with p-trifluoromethylphenyl | EC50 value of 2.182 µg/mL | nih.gov |

| Gaeumannomyces graminis var. tritici | Pyrazole-tetrahydroquinoline derivative | >90% inhibition at 50 µg/mL | scispace.com |

| Valsa mali | Pyrazole-tetrahydroquinoline derivative | >85% inhibition at 50 µg/mL | scispace.com |

| Gibberella zeae | N-(substituted pyridinyl)-pyrazole carboxamide | >50% inhibition at 100 µg/mL | mdpi.com |

| Pyricularia oryzae | Coumarino-pyrazoline derivative | >90% mycelial growth inhibition | worldwidejournals.com |

Herbicidal Efficacy Research

Pyrazole derivatives have also been investigated as potential herbicides. nih.gov Research into novel pyrazole aromatic ketone analogs has identified compounds with excellent herbicidal activity against broadleaf weeds such as Chenopodium serotinum and Stellaria media at application rates as low as 37.5 g ha⁻¹. nih.gov These compounds were found to be inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. nih.gov

Another area of research involves 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, where the introduction of an aryloxy group at the 3-position was achieved via reaction with halobenzenes activated by electron-withdrawing groups, such as a nitro group. researchgate.net This structural feature is directly relevant to this compound. In these studies, certain analogs showed potent herbicidal activity against various annual weeds while maintaining excellent crop safety. researchgate.net Furthermore, combining pyrazole with isothiocyanates has led to the development of compounds with good herbicidal activities against weeds like Echinochloa crusgalli L. and Cyperus iria L. mdpi.com

| Weed Species | Compound Type | Activity/Observation | Reference |

|---|---|---|---|

| Digitaria sanguinalis | Phenylpyridine-pyrazole derivative | Moderate inhibition at 150 g a.i./hm² | mdpi.com |

| Abutilon theophrasti | Phenylpyridine-pyrazole derivative | Moderate inhibition at 150 g a.i./hm² | mdpi.com |

| Brassica juncea | Pyrazole aromatic ketone analog | Excellent activity at 37.5 g ha⁻¹ | nih.gov |

| Chenopodium serotinum | Pyrazole aromatic ketone analog | Excellent activity at 37.5 g ha⁻¹ | nih.gov |

| Echinochloa crusgalli L. | Pyrazole isothiocyanate | EC50 value of 64.32 µg/mL | mdpi.com |

| Dactylis glomerata L. | Pyrazole isothiocyanate | EC50 value of 59.41 µg/mL | mdpi.com |

Insecticidal Activity Investigations

The pyrazole scaffold is present in several commercial insecticides, such as tebufenpyrad (B1682729) and tolfenpyrad. nih.gov Academic research has continued to explore new pyrazole-based compounds for insecticidal properties. For example, novel amides containing N-pyridylpyrazole moieties have shown good insecticidal activities against pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). mdpi.com

In one study, a specific N-pyridylpyrazole amide derivative (7l ) caused an 80% death rate in oriental armyworms at a low concentration of 10 µg·mL⁻¹. mdpi.com Another research effort focused on pyrazole-5-carboxamides designed based on existing insecticides. These compounds exhibited high insecticidal activity against Helicoverpa armigera (cotton bollworm) and good activity against Aphis craccivora (bean aphid) and Culex pipiens pallens (mosquito). nih.gov The presence of a long alkyl chain, such as the undecyl group in this compound, could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the insect cuticle and exert its toxic effects.

| Pest Species | Compound Type | Activity/Observation | Reference |

|---|---|---|---|

| Mythimna separata (Oriental Armyworm) | N-pyridylpyrazole amide | 80% death rate at 10 µg·mL⁻¹ | mdpi.com |

| Helicoverpa armigera (Cotton Bollworm) | α-chloromethyl-N-benzyl pyrazole-5-carboxamide | 60% stomach activity at 5 mg kg⁻¹ | nih.gov |

| Aphis craccivora (Bean Aphid) | Pyrazole-5-carboxamide derivative | 100% foliar contact activity at 200 mg kg⁻¹ | nih.gov |

| Tetranychus cinnabarinus (Spider Mite) | Pyrazole derivative with 4,5-dihydrooxazole | 95% miticidal and ovicidal activity at 200 mg kg⁻¹ | nih.gov |

| Culex pipiens pallens (Mosquito) | Pyrazole-5-carboxamide derivative | Good activity observed | nih.gov |

Materials Science Applications

Exploration in Polymer Chemistry

Pyrazole derivatives are utilized in supramolecular and polymer chemistry. mdpi.com The pyrazole nucleus can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, coordination ability with metal ions, or specific optical properties. The active N-H bond in some pyrazole precursors allows for functionalization, which can be a route to creating monomers for polymerization. nih.gov While specific studies on using this compound in polymers are not available, the undecyl chain could potentially be used to introduce flexibility or act as an internal plasticizer in a polymer matrix.

Development of Advanced Materials

Nitrated pyrazoles are a significant class of compounds in the field of advanced materials, particularly energetic materials. nih.govresearchgate.net The synthesis of various nitropyrazole derivatives is a subject of intense research to create new materials with tailored properties. nih.govresearchgate.net These compounds are valued for their high heat of formation, thermal stability, and potential for high density. researchgate.net The research often involves functionalizing the pyrazole ring with various energetic groups (like additional nitro or azido (B1232118) groups) to create complex molecules. mdpi.com The 3-nitropyrazole core of the subject compound is a common starting point or intermediate in the synthesis of more complex, advanced materials. nih.gov

Research into Energetic Materials (excluding performance metrics)

Nitropyrazoles are extensively studied for their applications as energetic materials. nih.govenergetic-materials.org.cn 3-Nitropyrazole (3-NP) itself is a crucial intermediate in the synthesis of other energetic compounds like 3,4-dinitropyrazole (DNP). nih.govresearchgate.net Research in this area focuses on synthesizing new nitropyrazole derivatives and characterizing their fundamental properties such as density, thermal stability (often measured by differential scanning calorimetry), and sensitivity. nih.govrsc.org

Studies have explored adding various functional groups to the nitropyrazole ring to modify these properties. For example, combining the dinitromethyl group with a nitropyrazole scaffold has been investigated. rsc.org Other research has focused on synthesizing a family of 3,3'-bipyrazole-based energetic compounds with C-NO₂ or N-NO₂ functionalities. nih.gov The goal of such research is to develop novel compounds that can serve as potential candidates for explosives, propellants, and pyrotechnics, aiming for high thermal stability and low sensitivity. nih.govresearchgate.net The synthesis of azido- and nitratoalkyl nitropyrazoles has also been explored as a strategy to create potential melt-castable explosives. mdpi.com

Corrosion Inhibition Studies in Chemical Systems

The molecular structure of pyrazole derivatives, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, makes them effective corrosion inhibitors. The presence of heteroatoms (N) and potential for π-electron clouds allows these molecules to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. The introduction of a nitro group (-NO2) and a long alkyl chain (undecyl) to the pyrazole ring, as in this compound, is expected to significantly influence its inhibition efficiency.

Mechanism of Inhibition

The primary mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Formation of a coordinate bond between the lone pair of electrons of the nitrogen atoms in the pyrazole ring and the vacant d-orbitals of the metal atoms.

The undecyl group, being a long hydrocarbon chain, would enhance the hydrophobicity of the molecule, thereby creating a more robust barrier against the aqueous corrosive medium. The nitro group, being an electron-withdrawing group, can influence the electron density of the pyrazole ring, which in turn affects the strength of the chemisorption bond.

Detailed Research Findings on Related Compounds

Studies on various pyrazole derivatives have demonstrated their efficacy as corrosion inhibitors for different metals in various corrosive media. For instance, research on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) has shown significant corrosion inhibition for carbon steel in hydrochloric acid solutions. nih.govsigmaaldrich.com

These studies employed a range of techniques to evaluate the inhibition performance:

Weight Loss Method: This gravimetric technique measures the loss in weight of a metal coupon after immersion in a corrosive solution with and without the inhibitor. The inhibition efficiency (IE%) is calculated from the reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): This method provides insights into the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.

Potentiodynamic Polarization (PDP): This technique helps in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The results from these studies often indicate that the inhibition efficiency increases with the concentration of the pyrazole derivative, reaching a maximum at an optimal concentration. The adsorption of these inhibitors on the metal surface is often found to follow specific adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | EIS, PDP, Weight Loss |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | EIS, PDP, Weight Loss |

Applications in Analytical Chemistry as Reagents or Probes

The structural features of pyrazole derivatives also make them promising candidates for applications in analytical chemistry, particularly as reagents or probes for the detection and quantification of various analytes. The ability of the pyrazole ring to coordinate with metal ions, coupled with the potential for incorporating chromophoric or fluorophoric groups, allows for the design of sensitive and selective chemosensors.

While specific research on this compound as an analytical reagent is not extensively documented, the general principles derived from studies on other pyrazole derivatives can be applied. The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions. The binding event can lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor).

Design of Pyrazole-Based Probes

The design of a pyrazole-based analytical probe typically involves:

A Recognition Unit: The pyrazole ring itself, which provides the binding sites for the target analyte.

A Signaling Unit: A chromophore or fluorophore attached to the pyrazole ring. The interaction of the analyte with the recognition unit modulates the photophysical properties of the signaling unit.

A Lipophilic Tail: An alkyl chain, such as the undecyl group in this compound, can be incorporated to enhance the solubility of the probe in non-polar media or to facilitate its incorporation into membranes or polymeric matrices.

Potential Applications

Based on the chemistry of related compounds, derivatives of this compound could potentially be developed as:

Metal Ion Sensors: For the detection of environmentally or biologically important metal ions. The selectivity of the sensor can be tuned by modifying the substituents on the pyrazole ring.

Anion Sensors: While less common, pyrazole derivatives can also be designed to bind with specific anions through hydrogen bonding interactions.

pH Sensors: The basicity of the nitrogen atoms in the pyrazole ring can be exploited to develop pH-sensitive probes.

Mechanistic Investigations and Structure Activity Relationship Sar of 3 Nitro 1 Undecyl 1h Pyrazole Analogues

Elucidation of Molecular Interaction Profiles

The molecular interaction profile of 3-Nitro-1-undecyl-1H-pyrazole analogues is largely dictated by the electronic and steric properties of the pyrazole (B372694) core and its substituents. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, can participate in various non-covalent interactions. ias.ac.in The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in unsubstituted pyrazoles) can act as a hydrogen bond donor, facilitating interactions with biological macromolecules. mdpi.com

Table 1: Key Molecular Interactions of Pyrazole Analogues

| Interaction Type | Description | Structural Moiety Involved |

|---|---|---|

| Hydrogen Bonding | Donation or acceptance of a hydrogen atom, crucial for specific binding. | Pyrazole ring nitrogens, Nitro group oxygens |

| Hydrophobic Interactions | Interactions between nonpolar groups, important for membrane permeability and binding to hydrophobic pockets. | Undecyl chain, Pyrazole ring carbons |

| π-Hole Interactions | Electrostatic interaction between a region of positive electrostatic potential on a nitro group nitrogen and a region of negative potential (e.g., lone pairs). nih.govd-nb.infonih.gov | Nitro group |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

Impact of the Nitro Group on Chemical Reactivity and Biological Pathways

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical reactivity and biological activity of the pyrazole ring. Its presence can modulate the electronic characteristics of the pyrazole system, affecting how the molecule interacts with its biological targets. researchgate.net

From a chemical reactivity standpoint, the electron-withdrawing nature of the nitro group can make the pyrazole ring more susceptible to nucleophilic attack. In terms of biological activity, the nitro group can participate in crucial binding interactions. Studies on nitro aromatic ligands have revealed the presence of "π-hole interactions," where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with lone pairs of electrons in protein structures, such as those on oxygen or sulfur atoms. nih.govd-nb.infonih.gov These interactions can have an interaction energy of about -5 kcal/mol, contributing significantly to the binding affinity of the ligand. nih.govd-nb.infonih.gov In several cases, the presence of a nitro group has been shown to lead to superior binding affinity or inhibitory activity compared to non-nitro analogues. nih.govd-nb.infonih.gov

The addition of electron-withdrawing groups like the nitro group has been supported to elevate the antinociceptive efficacy in some pyrazole analogues. frontiersin.org This highlights the potential of the nitro group to modulate biological pathways related to pain perception.

Influence of the Undecyl Chain on Lipophilicity and Binding Interactions

The N-1 undecyl chain, a long alkyl group, plays a significant role in determining the lipophilicity of this compound analogues. Lipophilicity is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the length of the N-alkyl chain generally leads to an increase in lipophilicity. nih.gov

This enhanced lipophilicity can improve the compound's ability to cross biological membranes, which is often a prerequisite for reaching intracellular targets. researchgate.net However, there is typically an optimal range for lipophilicity, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

The length of the N-alkyl chain can also directly influence binding interactions with biological receptors. Studies on other classes of compounds, such as cannabimimetic indoles, have shown that the length of the N-1 alkyl side chain is crucial for high-affinity receptor binding. nih.gov For these compounds, an alkyl chain of at least three carbons is required for high affinity, with optimal binding occurring with a five-carbon side chain. nih.gov Extension of the chain beyond a certain length can lead to a dramatic decrease in binding affinity. nih.gov This suggests that the undecyl chain in this compound analogues likely plays a key role in anchoring the molecule within a hydrophobic binding pocket of its target receptor.

Table 2: Effect of N-Alkyl Chain Length on Physicochemical and Biological Properties (General Trends)

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Lipophilicity (logP) | Increases | Addition of nonpolar methylene (B1212753) groups. |

| Aqueous Solubility | Decreases | Increased hydrophobic character. |

| Membrane Permeability | Generally increases (up to a certain point) | Enhanced partitioning into lipid bilayers. |

| Receptor Binding Affinity | Can increase or decrease depending on the target | Optimizing hydrophobic interactions within the binding pocket. nih.gov |

Analysis of Binding Modes with Biological Receptors (e.g., protein-ligand interactions)

The binding of a this compound analogue to a protein target would likely involve a combination of interactions. The long undecyl chain would be expected to occupy a hydrophobic pocket in the receptor, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues. This hydrophobic interaction is often a major driving force for ligand binding.

The 3-nitropyrazole core would be positioned to form more specific interactions. The nitro group, as previously discussed, can engage in π-hole interactions with electron-rich residues in the binding site. nih.govd-nb.infonih.gov The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the side chains of serine, threonine, or asparagine. Molecular docking studies on other pyrazole derivatives have shown the importance of such hydrogen bonding and hydrophobic interactions in their binding to various protein targets. researchgate.net

Investigation of Cellular and Subcellular Mechanisms of Action (non-clinical)

The cellular and subcellular mechanisms of action of this compound analogues are likely multifaceted. Research on other pyrazole derivatives has shed light on potential pathways through which these compounds may exert their biological effects.

One potential mechanism of action is the modulation of oxidative stress. A study on three pyrazole derivatives demonstrated their ability to inhibit superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity in human platelets. nih.gov This suggests that these compounds may have a protective effect against oxidative stress. nih.gov Given that oxidative stress is implicated in a wide range of pathological conditions, this represents a significant potential therapeutic avenue.

Furthermore, some pyrazole derivatives have been shown to possess antiproliferative activity. nih.gov The same study found that one of the tested pyrazole compounds was able to strongly inhibit the proliferation of both solid tumor and leukemia cell lines. nih.gov This suggests that this compound analogues could potentially interfere with cell signaling pathways that control cell growth and division. The specific subcellular targets for these actions would require further investigation but could involve enzymes such as kinases or other proteins involved in cell cycle regulation.

Future Research Directions and Unaddressed Challenges in 3 Nitro 1 Undecyl 1h Pyrazole Chemistry

Exploration of Novel and Diverse Derivatization Strategies

The functionalization of the 3-Nitro-1-undecyl-1H-pyrazole core is a primary avenue for future research, aiming to create a library of analogs with diverse properties. The pyrazole (B372694) ring is a versatile scaffold found in many compounds with promising applications in agrochemicals and fluorescent materials. ias.ac.in

Key areas for exploration include:

Modification of the Nitro Group: Investigating the reduction of the nitro group to an amino group, which can then serve as a handle for a wide array of subsequent chemical transformations, including amidation and the formation of Schiff bases. This would open pathways to novel compound families with potentially different biological activities.

Further Substitution on the Pyrazole Ring: Exploring electrophilic substitution reactions at the C4 and C5 positions of the pyrazole ring. While the nitro group is deactivating, forcing conditions or specific catalysts could enable the introduction of halogens, alkyl, or aryl groups, significantly altering the electronic and steric profile of the molecule. nih.gov For instance, nitration of 1-hydroxymethyl-3-nitropyrazole has been shown to yield 1-hydroxymethyl-3,4-dinitropyrazole, indicating the potential for further nitration on the ring. nih.gov

Functionalization of the Undecyl Chain: The long alkyl chain provides opportunities for introducing functional groups via free-radical reactions or by using more complex starting materials for the initial synthesis. This could be used to attach moieties that modulate solubility, cell permeability, or target engagement.

Nucleophilic Substitution: The nitro group at the C3 position can potentially be displaced by strong nucleophiles, a common reaction for nitropyrazoles, offering a direct route to 3-substituted pyrazoles that might be difficult to access otherwise. nih.gov

| Strategy | Potential Reaction | Purpose | Relevant Finding for Nitropyrazoles |

|---|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H2/Pd-C) | Create versatile amino intermediate | Amino-pyrazoles are key intermediates for cyclization reactions. ias.ac.in |

| Ring Substitution | Halogenation (e.g., NBS, NCS) | Introduce handles for cross-coupling | Nitration of substituted pyrazoles can occur at available ring positions. nih.gov |

| Alkyl Chain Functionalization | Terminal Halogenation | Enable attachment of other molecules | Side-chain modifications are common for tuning physical properties. |

| Nucleophilic Aromatic Substitution | Reaction with amines or alkoxides | Directly replace the nitro group | Substitution of a nitro group by an azide (B81097) has been observed in nitropyrazoles. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

Future applications in this area include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives. By training algorithms on existing data from other pyrazole compounds, researchers can prioritize the synthesis of candidates with the highest probability of success, saving time and resources. nih.govazolifesciences.com

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to identify structures optimized for specific targets or properties that human chemists might not have conceived. nih.gov

Reaction Prediction and Optimization: Employing ML to predict the outcomes of chemical reactions and identify the optimal conditions for synthesis. This can help overcome synthetic challenges and improve the efficiency of derivatization strategies. azolifesciences.com

Discovery of Unexplored Academic Applications

While pyrazole derivatives are known for a wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—the specific applications of this compound remain uncharted. nih.govorientjchem.org The unique combination of a nitro-substituted aromatic heterocycle and a long lipophilic alkyl chain suggests several intriguing academic pursuits.

Potential unexplored applications include:

Materials Science: Investigating its potential as a component in liquid crystals or other functional materials where the long alkyl chain could induce specific packing and phase behavior.

Coordination Chemistry: Exploring its use as a ligand for metal ions. The nitrogen atoms of the pyrazole ring can coordinate with metals, and the properties of the resulting complexes could be tuned by the electronic influence of the nitro group.

Chemical Probes: Designing derivatives that could act as fluorescent probes for specific biological targets or environments. The pyrazole core is part of various fluorescent compounds. ias.ac.in

Energetic Materials: Nitropyrazoles are a significant class of energetic materials. nih.govnih.gov While the long undecyl chain might reduce its energetic density, its derivatives could be researched as potential melt-castable explosives or energetic plasticizers. energetic-materials.org.cn

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research must focus on developing environmentally benign and efficient methods for producing this compound and its derivatives.

Key challenges and directions include:

Greener Nitration Methods: Traditional nitration often involves harsh and corrosive reagents like fuming nitric acid and sulfuric acid. mdpi.com Research into milder and more selective nitrating agents, such as bismuth nitrate (B79036) impregnated on montmorillonite (B579905) K-10 or other solid-supported reagents, could provide a more sustainable approach. energetic-materials.org.cn A green approach for synthesizing 3-nitropyrazole using oxone as the nitrating agent in water has been reported, highlighting a safer and more economical route. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This involves favoring addition reactions over substitution reactions and minimizing the use of protecting groups.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous-flow processes. Flow chemistry can offer better control over reaction parameters, improve safety (especially for highly energetic intermediates), and facilitate easier scale-up. rsc.org

Alternative Solvents: Reducing the reliance on volatile organic solvents by exploring reactions in greener media like water, ionic liquids, or under solvent-free conditions. rsc.orgrsc.org

| Approach | Example | Benefit |

|---|---|---|

| Greener Reagents | Oxone in water for nitration nih.gov | Reduced hazard, environmental impact |

| Catalysis | Use of reusable solid catalysts rsc.org | Improved efficiency, reduced waste |

| Process Technology | Continuous-flow reactors rsc.org | Enhanced safety and control |

| Solvent Choice | Microwave-assisted synthesis in water researchgate.net | Energy efficiency, non-toxic medium |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Nitro-1-undecyl-1H-pyrazole, and how can impurities be minimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. For example, the nitro group can be introduced via nitration at position 3 using nitric acid/sulfuric acid mixtures, followed by alkylation of the undecyl chain at position 1 using alkyl halides under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to minimize impurities. Monitoring reaction progress with TLC and verifying purity via HPLC (≥95%) ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and confirms alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) .

- FT-IR : Identifies nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-H stretches (2950–2850 cm⁻¹ for the undecyl chain) .

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorescence-based or colorimetric substrates (e.g., 4-nitrophenyl phosphate). IC50 values are calculated via dose-response curves .

- Antimicrobial testing : Agar dilution or microbroth dilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can low yields in the alkylation step of this compound synthesis be addressed?

- Methodological Answer : Low yields often arise from steric hindrance due to the long undecyl chain. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to facilitate alkyl halide reactivity. Post-reaction, extract with dichloromethane and wash with brine to remove unreacted alkylating agents .

Q. How do substituent electronic effects (nitro group vs. alkyl chain) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group at position 3 is a strong electron-withdrawing group, activating the pyrazole ring for NAS at positions 4 and 5. The undecyl chain, being electron-donating, slightly deactivates position 1. Computational studies (DFT calculations) can predict reactive sites, while experimental validation via reactions with amines/thiols under basic conditions confirms regioselectivity. Monitor via LC-MS for intermediates .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address:

- Standardize protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and control for solvent effects (DMSO ≤1% v/v).

- Validate purity : Re-test compounds with ≥98% HPLC purity.

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Cross-reference with structural analogs (e.g., 3-Nitro-1-methyl-1H-pyrazole) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.